4-Nitrophenyl beta-D-N,N',N''-triacetylchitotriose
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Overview
Description
4-Nitrophenyl β-D-N,N’,N’'-triacetylchitotriose is a substrate for the hydrolytic activity of the chitinase enzyme . The release of the chromogenic end product p-nitrophenol can be measured at 405 nm .
Synthesis Analysis
The synthesis of 4-Nitrophenyl β-D-N,N’,N’'-triacetylchitotriose involves the use of chitinase enzymes. These enzymes are expressed in organisms like the thermophilic filamentous fungus Rasamsonia emersonii . The chitinases are expressed as glycoproteins and have a GH18 catalytic domain .
Molecular Structure Analysis
The empirical formula of 4-Nitrophenyl β-D-N,N’,N’'-triacetylchitotriose is C30H44N4O18 . It has a molecular weight of 748.69 .
Chemical Reactions Analysis
The chitinases originating from the R. emersonii genome displayed endo-chitinase and chitobiosidase activity . Chit2 displayed the highest chitin-degrading ability at 3456 µmol/mg on 4-NP-triacetylchitotriose .
Physical And Chemical Properties Analysis
4-Nitrophenyl β-D-N,N’,N’'-triacetylchitotriose is a powder that is soluble in DMSO: 9.80-10.20 mg/mL, clear to slightly hazy, colorless to yellow . It should be stored at a temperature of 2-8°C .
Scientific Research Applications
Enzymatic Synthesis and Substrate Specificity
Transglycosylation Activity in Enzymes : The study by Remenyik et al. (2003) introduced transglycosylation activity into human salivary alpha-amylase, which enabled the synthesis of 4-nitrophenyl glycosides, including 1-thio-beta-D-maltoside and maltotrioside, with yields up to 60%. This mutation preserved the enzyme's stereo- and regioselectivity, demonstrating a method for synthesizing glycosidic bonds with specific properties (Remenyik et al., 2003).
Enzymatic Glycosylation Using Acylated Sugar Donors : Hušáková et al. (2001) explored the enzymatic glycosylation using 6-O-acylated sugar donors and acceptors, catalyzed by beta-N-acetylhexosaminidase, to synthesize triacetylchitobiose derivatives. This study showcases the application of specific enzymatic processes to modify and create glycosidic structures for research purposes (Hušáková et al., 2001).
Method Development in Biochemistry
High-Level Production of Thermoacidophilic Beta-Glucosidase : Ng et al. (2010) reported the high yield of beta-glucosidase activity on 4-nitrophenyl beta-d-glucopyranoside achieved through solid-state fermentation. This enzyme's properties, including thermophilicity and acidophilicity, along with its potential in improving the efficiency of cellulosic bioconversion, illustrate the significant role of specific substrates in enzyme production and application (Ng et al., 2010).
Safety And Hazards
Future Directions
properties
IUPAC Name |
N-[2-[5-acetamido-6-[5-acetamido-4-hydroxy-2-(hydroxymethyl)-6-(4-nitrophenoxy)oxan-3-yl]oxy-4-hydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H44N4O18/c1-11(38)31-19-23(42)22(41)16(8-35)48-29(19)51-27-18(10-37)50-30(21(25(27)44)33-13(3)40)52-26-17(9-36)49-28(20(24(26)43)32-12(2)39)47-15-6-4-14(5-7-15)34(45)46/h4-7,16-30,35-37,41-44H,8-10H2,1-3H3,(H,31,38)(H,32,39)(H,33,40) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UWYYAJFSFHIFNY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1C(C(C(OC1OC2C(OC(C(C2O)NC(=O)C)OC3C(OC(C(C3O)NC(=O)C)OC4=CC=C(C=C4)[N+](=O)[O-])CO)CO)CO)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H44N4O18 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20399448 |
Source
|
Record name | 4-Nitrophenyl 2-acetamido-2-deoxyhexopyranosyl-(1->4)-2-acetamido-2-deoxyhexopyranosyl-(1->4)-2-acetamido-2-deoxyhexopyranoside | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20399448 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
748.7 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-[5-acetamido-6-[5-acetamido-4-hydroxy-2-(hydroxymethyl)-6-(4-nitrophenoxy)oxan-3-yl]oxy-4-hydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide | |
CAS RN |
7699-38-9 |
Source
|
Record name | 4-Nitrophenyl 2-acetamido-2-deoxyhexopyranosyl-(1->4)-2-acetamido-2-deoxyhexopyranosyl-(1->4)-2-acetamido-2-deoxyhexopyranoside | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20399448 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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